molecular formula C15H18BrNO3 B1376857 Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate CAS No. 1398609-80-7

Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate

Cat. No. B1376857
M. Wt: 340.21 g/mol
InChI Key: OKUKFGKSJZBSBP-UHFFFAOYSA-N
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Patent
US08466115B2

Procedure details

4-bromo-2-(chloromethyl)-1-iodobenzene (500 g, 1.509 moles) was dissolved in tetrahydrofuran (3750 mL) and cooled to −20° C. i-PrMgCl-LiCl (1.3M solution in THF) (1275 ml, 1.66 moles) was added at less than −15° C. The reaction mixture was cooled to −20° C. 3-Oxo-azetidine-1-carboxylic acid, tert-butyl ester (310 g, 1.81 moles), as a solution in tetrahydrofuran (750 mL), was added. The reaction was warmed to room temperature over 90 minutes, and then stirred overnight. 1M Aqueous citric acid solution (2 L) was added, followed by tert-butylmethylether (2 L). The mixture was shaken. The organic phase was separated, dried over anhydrous magnesium sulphate, filtered and evaporated to dryness to give an orange oil. The oil was dissolved in EtOH (2.5 L) and the solution diluted with water (1 L). The mixture stood at room temperature, overnight. The resulting crystals of tert-butyl 5′-bromo-3′H-spiro[azetidine-3,1′-isobenzofuran]-1-carboxylate were filtered under reduced pressure and dried under vacuum at 50° C., giving 290 g. 1H NMR (CDCl3) δ ppm: 1.49 (9H, s), 4.15 (2H, d), 4.34 (2H, d), 5.11 (2H, s), 7.38 (2H, m), 7.56 (1H, d).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
3750 mL
Type
solvent
Reaction Step One
Quantity
1275 mL
Type
reactant
Reaction Step Two
Quantity
310 g
Type
reactant
Reaction Step Three
Quantity
750 mL
Type
solvent
Reaction Step Three
Quantity
2 L
Type
reactant
Reaction Step Four
Name
Quantity
2.5 L
Type
solvent
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six
Quantity
2 L
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[C:4]([CH2:9]Cl)[CH:3]=1.C([Mg]Cl)(C)C.[Li+].[Cl-].[O:18]=[C:19]1[CH2:22][N:21]([C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])[CH2:20]1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O1CCCC1.CCO.O.C(OC)(C)(C)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][CH:7]=1)[C:19]1([CH2:20][N:21]([C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])[CH2:22]1)[O:18][CH2:9]2 |f:1.2.3|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)I)CCl
Name
Quantity
3750 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1275 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl.[Li+].[Cl-]
Step Three
Name
Quantity
310 g
Type
reactant
Smiles
O=C1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
750 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
2 L
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Five
Name
Quantity
2.5 L
Type
solvent
Smiles
CCO
Step Six
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Seven
Name
Quantity
2 L
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at less than −15° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to room temperature over 90 minutes
Duration
90 min
STIRRING
Type
STIRRING
Details
The mixture was shaken
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give an orange oil
WAIT
Type
WAIT
Details
The mixture stood at room temperature, overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting crystals of tert-butyl 5′-bromo-3′H-spiro[azetidine-3,1′-isobenzofuran]-1-carboxylate were filtered under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C.
CUSTOM
Type
CUSTOM
Details
giving 290 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC=1C=C2COC3(C2=CC1)CN(C3)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.